Cas no 1209280-52-3 (6-Azepan-2-yl-quinoline monoacetate)

6-Azepan-2-yl-quinoline monoacetate 化学的及び物理的性質
名前と識別子
-
- 6-Azepan-2-yl-quinoline monoacetate
- acetic acid;6-(azepan-2-yl)quinoline
- 6-(azepan-2-yl)quinoline; acetic acid
-
- MDL: MFCD07021258
- インチ: 1S/C15H18N2.C2H4O2/c1-2-6-14(16-9-3-1)13-7-8-15-12(11-13)5-4-10-17-15;1-2(3)4/h4-5,7-8,10-11,14,16H,1-3,6,9H2;1H3,(H,3,4)
- InChIKey: IVPGCRCIJVXHRB-UHFFFAOYSA-N
- ほほえんだ: OC(C)=O.N1CCCCCC1C1C=CC2C(=CC=CN=2)C=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 1
- 複雑さ: 272
- トポロジー分子極性表面積: 62.2
6-Azepan-2-yl-quinoline monoacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB424533-1 g |
6-(Azepan-2-yl)quinoline acetic acid; . |
1209280-52-3 | 1g |
€736.80 | 2023-06-16 | ||
TRC | A013568-50mg |
6-Azepan-2-yl-quinoline monoacetate |
1209280-52-3 | 50mg |
$ 215.00 | 2022-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622684-1g |
6-(Azepan-2-yl)quinoline acetate |
1209280-52-3 | 98% | 1g |
¥6151.00 | 2024-08-09 | |
TRC | A013568-100mg |
6-Azepan-2-yl-quinoline monoacetate |
1209280-52-3 | 100mg |
$ 360.00 | 2022-06-08 | ||
abcr | AB424533-5 g |
6-(Azepan-2-yl)quinoline acetic acid; . |
1209280-52-3 | 5g |
€1446.80 | 2023-06-16 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622684-10g |
6-(Azepan-2-yl)quinoline acetate |
1209280-52-3 | 98% | 10g |
¥14935.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622684-25g |
6-(Azepan-2-yl)quinoline acetate |
1209280-52-3 | 98% | 25g |
¥24333.00 | 2024-08-09 | |
abcr | AB424533-1g |
6-(Azepan-2-yl)quinoline acetic acid; . |
1209280-52-3 | 1g |
€736.80 | 2025-02-21 | ||
abcr | AB424533-5g |
6-(Azepan-2-yl)quinoline acetic acid; . |
1209280-52-3 | 5g |
€1446.80 | 2025-02-21 | ||
abcr | AB424533-10g |
6-(Azepan-2-yl)quinoline acetic acid; . |
1209280-52-3 | 10g |
€1872.80 | 2025-02-21 |
6-Azepan-2-yl-quinoline monoacetate 関連文献
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
6-Azepan-2-yl-quinoline monoacetateに関する追加情報
6-Azepan-2-yl-Quinoline Monoacetate: A Comprehensive Overview
The compound with CAS No. 1209280-52-3, commonly referred to as 6-Azepan-2-yl-quinoline monoacetate, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This compound is a derivative of quinoline, a heterocyclic aromatic system, which has been extensively studied for its diverse biological activities.
Quinoline derivatives have long been recognized for their role in drug discovery, particularly in the development of anti-inflammatory, antiviral, and anticancer agents. The addition of an azepane ring to the quinoline structure in 6-Azepan-2-yl-quinoline monoacetate introduces new functional groups that enhance its pharmacokinetic properties, making it a promising candidate for further research and potential clinical applications.
Recent studies have focused on the synthesis and characterization of 6-Azepan-2-yl-quinoline monoacetate, exploring its stability, solubility, and bioavailability. Researchers have employed advanced spectroscopic techniques such as NMR and mass spectrometry to confirm the compound's structure and purity. These findings are crucial for ensuring the reliability of subsequent biological assays and preclinical trials.
The pharmacological profile of 6-Azepan-2-yl-quinoline monoacetate has been investigated in various in vitro models, revealing its potent activity against several disease targets. For instance, studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data indicate that this compound may exhibit cytotoxic effects on cancer cells, making it a candidate for anticancer drug development.
One of the most exciting developments involving 6-Azepan-2-yl-quinoline monoacetate is its application in targeted drug delivery systems. Scientists have explored the use of this compound as a carrier for delivering therapeutic agents to specific tissues or cells, enhancing the efficacy and reducing the side effects of conventional treatments.
Moreover, the environmental impact of synthesizing 6-Azepan-2-yl-quinoline monoacetate has been a topic of interest among green chemists. Researchers are actively seeking sustainable methods to produce this compound, minimizing waste and reducing energy consumption during the synthesis process.
In conclusion, 6-Azepan-2-yl-quinoline monoacetate (CAS No. 1209280-52) represents a significant advancement in quinoline derivative chemistry with promising applications across multiple therapeutic areas. As research continues to uncover its full potential, this compound stands at the forefront of innovative drug development strategies.
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